molecular formula C6H6N2O2 B12300996 2-Nitroaniline-4,6-D2 CAS No. 1276197-41-1

2-Nitroaniline-4,6-D2

Cat. No.: B12300996
CAS No.: 1276197-41-1
M. Wt: 140.14 g/mol
InChI Key: DPJCXCZTLWNFOH-PBNXXWCMSA-N
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Description

2-Nitroaniline-4,6-D2 is a deuterated derivative of 2-nitroaniline, an organic compound with the formula H2NC6H4NO2. This compound is characterized by the presence of a nitro group (—NO2) at the second position of the aniline ring, with deuterium atoms replacing hydrogen atoms at the 4 and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroaniline-4,6-D2 can be synthesized through several methods. One common approach involves the reaction of 2-nitrochlorobenzene with ammonia, resulting in the formation of 2-nitroaniline. The deuterium atoms can then be introduced through a deuterium exchange reaction, where the hydrogen atoms at the 4 and 6 positions are replaced with deuterium .

Industrial Production Methods: The industrial production of 2-nitroaniline typically involves the nitration of aniline, followed by purification processes to isolate the desired isomer. For the deuterated version, additional steps are required to achieve the deuterium exchange, which may involve the use of deuterated solvents and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroaniline-4,6-D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2,4,6-Trideuterated o-phenylenediamine.

    Substitution: Various substituted aniline derivatives.

    Diazotization: Azo compounds.

Scientific Research Applications

2-Nitroaniline-4,6-D2 is widely used in scientific research due to its isotopic labeling properties. Some key applications include:

Mechanism of Action

The mechanism of action of 2-Nitroaniline-4,6-D2 primarily involves its reduction to o-phenylenediamine, which can then participate in various biochemical and chemical processes. The deuterium atoms provide stability and can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Uniqueness: 2-Nitroaniline-4,6-D2 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the physical and chemical properties, making it a valuable compound for studies requiring precise tracking and analysis .

Properties

CAS No.

1276197-41-1

Molecular Formula

C6H6N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,4-dideuterio-6-nitroaniline

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i2D,3D

InChI Key

DPJCXCZTLWNFOH-PBNXXWCMSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[N+](=O)[O-])N)[2H]

Canonical SMILES

C1=CC=C(C(=C1)N)[N+](=O)[O-]

Origin of Product

United States

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